Pregn-4-en-3-one
Overview
Description
Pregn-4-en-3-one is a steroidal compound with the molecular formula C21H32O2. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 20-hydroxy-pregn-4-en-3-one and is involved in the metabolism of progesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregn-4-en-3-one can be synthesized through several methods. One common approach involves the reduction of 17α-hydroxyprogesterone using sodium borohydride (NaBH4) in methanol, which yields 17α,20β-dihydroxythis compound . Another method includes the transformation of 5α-H-pregn-16-en-3β-ol-20-one into pregn-4-ene-9α,16α,17α-triol-3,20-dione through microbiological hydroxylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the microbial conversion of phytosterols using engineered strains of Mycobacterium neoaurum. This process includes blocking specific pathways and improving the intracellular environment to enhance the yield and purity of the target compound .
Chemical Reactions Analysis
Types of Reactions: Pregn-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 20-formyl pregn-4-ene-3-ketone.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used for the reduction of carbonyl groups.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: 20-formyl pregn-4-ene-3-ketone.
Reduction: 17α,20β-dihydroxythis compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pregn-4-en-3-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of pregn-4-en-3-one involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for membrane progesterone receptors and influences the expression of various cytokines, such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and transforming growth factor-beta (TGFβ) . These interactions play a crucial role in its immunomodulatory and neuroprotective effects.
Comparison with Similar Compounds
Progesterone: A precursor to pregn-4-en-3-one, involved in reproductive functions.
17α-hydroxyprogesterone: A hydroxylated derivative used in the synthesis of this compound.
19-hydroxypregn-4-en-20-one: Another hydroxylated derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role as an intermediate in the metabolism of progesterone. Its ability to selectively bind to membrane progesterone receptors and modulate cytokine expression distinguishes it from other similar compounds .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h13-14,17-19H,4-12H2,1-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFEWYXKDFVIQ-NWSAAYAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447817 | |
Record name | pregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232-18-4 | |
Record name | pregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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